molecular formula C23H32N2O B591211 (1-(1-Methylazepan-3-yl)-1h-indol-3-yl)(2,2,3,3-tetramethylcyclopropyl)methanone CAS No. 1445751-74-5

(1-(1-Methylazepan-3-yl)-1h-indol-3-yl)(2,2,3,3-tetramethylcyclopropyl)methanone

Cat. No.: B591211
CAS No.: 1445751-74-5
M. Wt: 352.5 g/mol
InChI Key: VNSNHIFBQMRMRE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

AB-005 azepane isomer: is a synthetic cannabinoid, a class of compounds that interact with cannabinoid receptors in the body. This compound is a variant of AB-005, where the methylpiperidine group is replaced with a methylazepane group . Synthetic cannabinoids are often used in research to study the endocannabinoid system and its effects on various physiological processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of AB-005 azepane isomer involves several steps, starting with the preparation of the indole core. The indole core is then functionalized with a methylazepane group. The key steps include:

    Formation of the Indole Core: This is typically achieved through Fischer indole synthesis, where phenylhydrazine reacts with a ketone or aldehyde under acidic conditions.

    Functionalization: The indole core is then functionalized with a methylazepane group through a series of substitution reactions. This involves the use of reagents such as alkyl halides and bases to introduce the desired functional groups.

Industrial Production Methods

Industrial production of AB-005 azepane isomer would likely involve large-scale synthesis using similar routes as described above but optimized for efficiency and yield. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and purity.

Chemical Reactions Analysis

Types of Reactions

AB-005 azepane isomer undergoes several types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another. Common reagents include alkyl halides and nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the indole core can lead to the formation of indole-2-carboxylic acid, while reduction can yield indoline derivatives.

Scientific Research Applications

AB-005 azepane isomer has several applications in scientific research:

    Chemistry: Used as a reference standard in analytical chemistry to study the properties and behavior of synthetic cannabinoids.

    Biology: Helps in understanding the interaction of synthetic cannabinoids with cannabinoid receptors in the body.

    Medicine: Potential use in the development of new therapeutic agents targeting the endocannabinoid system.

    Industry: Used in the development of new materials and chemicals with specific properties.

Mechanism of Action

The mechanism of action of AB-005 azepane isomer involves its interaction with cannabinoid receptors, primarily CB1 and CB2 receptors. These receptors are part of the endocannabinoid system, which regulates various physiological processes such as pain, mood, and appetite. The compound binds to these receptors, mimicking the effects of natural cannabinoids, leading to changes in cellular signaling pathways.

Comparison with Similar Compounds

AB-005 azepane isomer is unique compared to other synthetic cannabinoids due to its specific structural modifications. Similar compounds include:

    AM1220: Built on a 1-[(1-methylpiperidin-2-yl)methyl]-indole base.

    AM1241: Another potent synthetic cannabinoid with a different substitution pattern.

    AM1248: Similar in structure but with variations in the functional groups attached to the indole core.

These compounds differ in their binding affinities and selectivities for cannabinoid receptors, leading to variations in their pharmacological effects.

If you have any more questions or need further details, feel free to ask!

Properties

IUPAC Name

[1-(1-methylazepan-3-yl)indol-3-yl]-(2,2,3,3-tetramethylcyclopropyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H32N2O/c1-22(2)21(23(22,3)4)20(26)18-15-25(19-12-7-6-11-17(18)19)16-10-8-9-13-24(5)14-16/h6-7,11-12,15-16,21H,8-10,13-14H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNSNHIFBQMRMRE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(C1(C)C)C(=O)C2=CN(C3=CC=CC=C32)C4CCCCN(C4)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H32N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401017537
Record name (1-(1-Methylazepan-3-yl)-1H-indol-3-yl)(2,2,3,3-tetramethylcyclopropyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401017537
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

352.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1445751-74-5
Record name (1-(1-Methylazepan-3-yl)-1H-indol-3-yl)(2,2,3,3-tetramethylcyclopropyl)methanone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1445751745
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (1-(1-Methylazepan-3-yl)-1H-indol-3-yl)(2,2,3,3-tetramethylcyclopropyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401017537
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (1-(1-METHYLAZEPAN-3-YL)-1H-INDOL-3-YL)(2,2,3,3-TETRAMETHYLCYCLOPROPYL)METHANONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PX8TQ81XK3
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(1-(1-Methylazepan-3-yl)-1h-indol-3-yl)(2,2,3,3-tetramethylcyclopropyl)methanone
Reactant of Route 2
Reactant of Route 2
(1-(1-Methylazepan-3-yl)-1h-indol-3-yl)(2,2,3,3-tetramethylcyclopropyl)methanone
Reactant of Route 3
Reactant of Route 3
(1-(1-Methylazepan-3-yl)-1h-indol-3-yl)(2,2,3,3-tetramethylcyclopropyl)methanone
Reactant of Route 4
Reactant of Route 4
(1-(1-Methylazepan-3-yl)-1h-indol-3-yl)(2,2,3,3-tetramethylcyclopropyl)methanone
Reactant of Route 5
Reactant of Route 5
(1-(1-Methylazepan-3-yl)-1h-indol-3-yl)(2,2,3,3-tetramethylcyclopropyl)methanone
Reactant of Route 6
(1-(1-Methylazepan-3-yl)-1h-indol-3-yl)(2,2,3,3-tetramethylcyclopropyl)methanone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.